
Voreloxin
Descripción general
Descripción
Vosaroxina es un derivado sintético de quinolona anticancerígeno que funciona como un inhibidor de la topoisomerasa II. Se investiga principalmente por su potencial en el tratamiento de la leucemia mieloide aguda y el cáncer de ovario. Vosaroxina es única debido a su núcleo de naftiridina, que la distingue de otros inhibidores de la topoisomerasa II .
Métodos De Preparación
Vosaroxina se sintetiza a través de una serie de reacciones químicas que involucran la formación de su núcleo de naftiridina. La ruta sintética típicamente implica:
Formación del núcleo de naftiridina: Esto se logra a través de un proceso de varios pasos que incluye reacciones de ciclización.
Funcionalización: Introducción de grupos funcionales como grupos metoxi y metilamino al núcleo de naftiridina.
Ensamblaje final: Acoplamiento de la naftiridina funcionalizada con otros fragmentos moleculares para formar el compuesto final.
Los métodos de producción industrial para vosaroxina implican optimizar estas rutas sintéticas para garantizar un alto rendimiento y pureza. Esto incluye controlar las condiciones de reacción como la temperatura, la presión y el pH, así como el uso de catalizadores para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
Vosaroxina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Vosaroxina puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolona, afectando su actividad.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, alterando potencialmente sus propiedades farmacológicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen metabolitos desmetilados e hidroxilados .
Aplicaciones Científicas De Investigación
Vosaroxina tiene varias aplicaciones de investigación científica:
Química: Vosaroxina se estudia por su estructura química y reactividad únicas, proporcionando información sobre el diseño de nuevos derivados de quinolona.
Biología: La investigación se centra en sus interacciones con los componentes celulares, particularmente el ADN y las enzimas topoisomerasa II.
Medicina: Vosaroxina se investiga principalmente por sus propiedades anticancerígenas, especialmente en el tratamiento de la leucemia mieloide aguda y el cáncer de ovario.
Mecanismo De Acción
Vosaroxina ejerce sus efectos inhibiendo la topoisomerasa II, una enzima crucial para la replicación y reparación del ADN. Al unirse a la topoisomerasa II, vosaroxina evita la re-ligación de las hebras de ADN, lo que lleva a roturas de doble cadena. Esto da como resultado el arresto del ciclo celular en la fase G2 y finalmente induce la apoptosis (muerte celular programada) en las células cancerosas .
Comparación Con Compuestos Similares
Vosaroxina se compara con otros inhibidores de la topoisomerasa II, como:
Antraciclinas: Estas incluyen doxorubicina y daunorubicina.
Antracenedionas: Mitoxantrona es un ejemplo.
Epipodofilotoxinas: Etopósido es un compuesto bien conocido en esta clase.
La singularidad de Vosaroxina radica en su núcleo de naftiridina, que proporciona propiedades farmacológicas distintas y un perfil de seguridad potencialmente mejor en comparación con otros inhibidores de la topoisomerasa II .
Actividad Biológica
Voreloxin, also known as SNS-595, is a novel anticancer agent classified as a quinolone derivative. It primarily functions as a topoisomerase II inhibitor, showing significant promise in treating acute myeloid leukemia (AML) and other malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic combinations.
This compound operates through several key mechanisms:
- DNA Intercalation : this compound intercalates into DNA strands, disrupting the normal function of topoisomerase II. This action leads to the formation of DNA double-strand breaks (DSBs), which are critical for its anticancer efficacy .
- Cell Cycle Arrest : The compound induces G2 phase cell cycle arrest, preventing cells from proceeding to mitosis. This mechanism is vital for enhancing the effectiveness of concurrent chemotherapeutic agents .
- Apoptosis Induction : this compound promotes apoptosis in cancer cells through a dose-dependent increase in apoptotic markers, demonstrating its potential to eliminate malignant cells effectively .
Table 1: Summary of this compound's Mechanisms
Mechanism | Description |
---|---|
DNA Intercalation | Inserts between DNA bases, disrupting topoisomerase II activity. |
Cell Cycle Arrest | Causes G2 phase arrest, preventing mitosis. |
Apoptosis Induction | Increases apoptotic markers in a dose-dependent manner. |
Efficacy in Clinical Trials
This compound has been evaluated in multiple clinical trials, particularly focusing on AML and ovarian cancer. Key findings include:
- Phase 2 Trials : Studies have shown that this compound exhibits synergistic effects when combined with cytarabine (Ara-C), with a mean combination index of 0.79 across various AML samples .
- Lethal Dose Metrics : The mean lethal dose (LD50) for primary AML blasts was determined to be 2.30 µM, which is significantly lower than that of traditional agents like Ara-C (4.9 µM) in the same cohort .
Table 2: Clinical Trial Results for this compound
Trial Phase | Cancer Type | Combination Treatment | LD50 (µM) | Synergistic Index |
---|---|---|---|---|
Phase 2 | Acute Myeloid Leukemia | This compound + Cytarabine | 2.30 | 0.79 |
Phase 2 | Ovarian Cancer | This compound + Platinum-based therapies | TBD | TBD |
Case Studies and Research Findings
Several studies have provided insights into the effectiveness and safety profile of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively induced apoptosis in various leukemia cell lines, including those lacking functional p53 genes. This suggests that its mechanism is independent of p53 status, making it a viable option for resistant cancer types .
- Combination Therapies : A study involving the combination of this compound with MEK inhibitors (e.g., TAK-733) showed enhanced apoptosis rates compared to either treatment alone, indicating potential for multi-targeted therapeutic strategies in AML .
- Safety Profile : Unlike traditional anthracyclines, this compound has shown limited cardiotoxicity, making it an attractive candidate for patients who are at risk for heart-related side effects from conventional chemotherapy .
Table 3: Summary of Case Studies
Study Focus | Findings |
---|---|
In Vitro Efficacy | Effective against p53-null leukemia cells |
Combination Therapy | Enhanced apoptosis with MEK inhibitors |
Safety Profile | Limited cardiotoxicity compared to anthracyclines |
Propiedades
IUPAC Name |
7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFZXJXZHRNAQ-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938662 | |
Record name | Vosaroxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175414-77-4 | |
Record name | Vosaroxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175414-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vosaroxin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vosaroxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11999 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vosaroxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOSAROXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Vosaroxin exerts its anticancer activity by intercalating into DNA and inhibiting topoisomerase II. This dual mechanism disrupts DNA replication and repair processes, leading to G2/M cell cycle arrest and ultimately inducing apoptosis in cancer cells [, , , , ].
A: While both Vosaroxin and anthracyclines target topoisomerase II, Vosaroxin exhibits a distinct mechanism. Unlike anthracyclines, Vosaroxin acts as an intercalating poison, directly inhibiting topoisomerase II without generating reactive oxygen species [, ]. This difference contributes to Vosaroxin’s potentially favorable cardiac safety profile compared to anthracyclines.
A: The molecular formula of Vosaroxin is C22H17FN4O6, and its molecular weight is 452.4 g/mol [].
A: Vosaroxin is primarily being investigated for its potential in treating acute myeloid leukemia (AML), particularly in relapsed or refractory cases and in older adult patients [, , , , , , , , , , , ].
A: The VALOR trial, a phase 3 study, investigated Vosaroxin in combination with cytarabine for R/R AML. While the trial did not meet its primary overall survival endpoint in the overall study population, it showed improved overall survival and higher CR rates in patients over 60 years old compared to cytarabine alone [, , , ].
A: Within the VALOR trial, older patients (≥60 years old), particularly those with early relapse, experienced improved outcomes with Vosaroxin plus cytarabine compared to cytarabine alone [, , ].
A: Beyond cytarabine, researchers are investigating Vosaroxin's potential synergy with other agents for AML treatment, including decitabine, venetoclax, tyrosine kinase inhibitors, hypomethylating agents, and immunotherapeutic agents [, , ].
A: Common adverse effects observed in clinical trials of Vosaroxin included thrombocytopenia, febrile neutropenia, anemia, neutropenia, sepsis, pneumonia, stomatitis, and hypokalemia []. Oral mucositis was also a notable adverse effect, and strategies like oral cryotherapy were explored to mitigate this [].
A: Preclinical and clinical data suggest that Vosaroxin has a lower risk of cardiotoxicity compared to anthracyclines. This difference is attributed to Vosaroxin’s distinct mechanism of action, which does not involve the generation of reactive oxygen species [, , , , ].
A: While specific resistance mechanisms to Vosaroxin in AML are not fully elucidated in the provided abstracts, research has identified that Vosaroxin is not a substrate for P-glycoprotein, a common mediator of multidrug resistance [, , ]. This characteristic suggests that Vosaroxin might retain activity in AML cases resistant to other drugs due to P-glycoprotein overexpression.
ANone: Ongoing research on Vosaroxin includes:
- Optimizing dose and schedule: Identifying the most effective and tolerable dose and schedule for different AML patient populations [, ].
- Developing predictive biomarkers: Investigating potential biomarkers that could predict Vosaroxin response and guide personalized treatment strategies [].
- Exploring combination therapies: Evaluating synergistic combinations of Vosaroxin with other agents, including targeted therapies and immunotherapies, to enhance efficacy [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.